molecular formula F6N3P3 B096674 Hexafluorocyclotriphosphazene CAS No. 15599-91-4

Hexafluorocyclotriphosphazene

Cat. No. B096674
CAS RN: 15599-91-4
M. Wt: 248.932 g/mol
InChI Key: DKQPXAWBVGCNHG-UHFFFAOYSA-N
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Description

Hexafluorocyclotriphosphazene, also known as N3P3F6, is a compound that serves as a precursor for various derivatives with applications in materials science. It is characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms, with fluorine atoms attached to the phosphorus. This compound is notable for its reactivity, which allows for the synthesis of a wide range of functional materials .

Synthesis Analysis

The synthesis of hexafluorocyclotriphosphazene derivatives can be achieved through different reactions. For instance, the reaction of hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride results in the formation of hexakis(trifluoromethyl)cyclotriphosphazene with a high yield. This reaction is well-characterized by various analytical techniques, including IR, NMR, and MS . Another example is the synthesis of hexakis(pyrenyloxy)cyclotriphosphazene, which is obtained by reacting N3P3Cl6 with 2-hydroxypyrene .

Molecular Structure Analysis

The molecular structure of hexafluorocyclotriphosphazene and its derivatives has been extensively studied using single-crystal X-ray diffraction. The structure of N3P3F6 and its trifluoromethyl derivative N3P3(CF3)6 have been reported, providing insights into the molecular geometry and electronic distribution within these compounds .

Chemical Reactions Analysis

Hexafluorocyclotriphosphazene is a versatile compound that can undergo various chemical reactions to form a wide array of derivatives. For example, it can react with organic ligands to form coordination polymers with luminescent properties . It can also participate in reactions with diols to form spiro and ansa derivatives, as demonstrated by the reaction with tetrafluorobutane-1,4-diol . Additionally, hexafluorocyclotriphosphazene can be used as a branching point for the synthesis of dendrimers, which have applications in fluorescence and imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluorocyclotriphosphazene derivatives are influenced by their molecular structure. For instance, the star-shaped poly(ε-caprolactone)-b-poly(d,l-lactide-co-glycolide) initiated with hydroxyl-terminated cyclotriphosphazene exhibits unique crystallinity and thermal behaviors due to its two-phase structure . The liquid-crystal and fire-retardant properties of hexasubstituted cyclotriphosphazene compounds have also been investigated, revealing that the presence of different terminal substituents can lead to variations in these properties . Furthermore, the photophysical properties of hexakis(pyrenyloxy)cyclotriphosphazene have been studied, showing intramolecular excimer emission in both solution and solid states .

Scientific Research Applications

  • It serves as a precursor for hexakis(trifluoromethyl)cyclotriphosphazene synthesis, exhibiting potential for various inorganic chemistry applications (R. Singh, A. Vij, R. L. Kirchmeier, J. Shreeve, 2000).

  • In the field of materials science, hexachlorocyclotriphosphazene, a related compound, is used for the synthesis of smart dendrimers, which have applications in catalysis, sensors, and cell culture supports (A. Caminade, A. Hameau, J. Majoral, 2016).

  • It has applications in organic light-emitting diodes (OLEDs) as a host material for high-efficiency OLEDs due to its high triplet energy (T. Nishimoto, Takuma Yasuda, S. Lee, Ryosuke Kondo, C. Adachi, 2014).

  • Hexafluorocyclotriphosphazene's NMR spectra provide valuable insights for magnetic resonance chemistry (Libor Kapička, D. Dastych, V. Richterová, M. Alberti, P. Kubáček, 2005).

  • It acts as an intermediate in the synthesis of polyphosphazenes with various functional groups, relevant for inorganic chemistry (Harry R. Allcock, T. L. Evans, T. J. Fuller, 1980).

  • In polymer science, it's used in the formation of spiro and ansa derivatives, demonstrating versatility in chemical reactions (S. Beşli, S. Coles, D. Davies, R. J. Eaton, A. KiliÇ, R. Shaw, 2006).

  • It's utilized in photophysical studies, such as investigating excimer emissions in solutions and solid states (Serkan Yeşilot, Bünyemin Çoşut, Hüsnüye Ardıç Alidağı, Ferda Hacıvelioğlu, G. A. Özpınar, A. KiliÇ, 2014).

  • Hexafluorocyclotriphosphazene-based star-branched polymers are synthesized for potential applications in macromolecular chemistry (J. Chang, H. J. Ji, M. Han, S. Rhee, Seonkyeong Cheong, M. Yoon, 1994).

  • In dye and pigment research, cyclotriphosphazene derivatives are utilized for their fluorescence properties, having broad applications in sensing and imaging (Pan Liu, Le Wang, Yunxia Yang, Yi Qu, L. Ming, 2021).

  • Its thermal and photophysical properties are of interest in polymer science, as they contribute to the understanding of material properties (Bünyemin Çoşut, Ferda Hacıvelioğlu, M. Durmuş, A. KiliÇ, Serkan Yeşilot, 2009).

  • It is investigated for improving the safety and performance of lithium sulfur batteries, showcasing its potential in energy storage technologies (H. Fei, Y. An, Jinkui Feng, L. Ci, S. Xiong, 2016).

  • Its flame retardancy and dielectric properties make it a candidate for various industrial applications, particularly in the field of materials science (Siti Nur Khalidah Usri, Z. Jamain, M. Makmud, 2021).

Safety And Hazards

Hexafluorocyclotriphosphazene causes severe skin burns and eye damage . It is recommended to not breathe dusts or mists, wash hands and face thoroughly after handling, and wear protective gloves, protective clothing, and face protection .

Future Directions

Hexafluorocyclotriphosphazene has potential applications in the development of high-energy-density lithium-ion batteries . It can be used as a flame-retardant additive in the functional electrolyte, which can significantly increase the electrolyte flash point and protect the favored anion-rich inner solvation sheath .

properties

IUPAC Name

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPXAWBVGCNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=P(N=P(N=P1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166013
Record name Hexafluorocyclotriphosphazene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluorocyclotriphosphazene

CAS RN

15599-91-4
Record name 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexafluorocyclotriphosphazene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluorocyclotriphosphazene
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Citations

For This Compound
181
Citations
RP Singh, A Vij, RL Kirchmeier, JM Shreeve - Inorganic Chemistry, 2000 - ACS Publications
… Reaction of hexafluorocyclotriphosphazene (N 3 P 3 F 6 ) with trimethyl(trifluoromethyl)silane in the presence of a … Hexafluorocyclotriphosphazene was prepared by the reaction of …
Number of citations: 47 pubs.acs.org
W Wang, H Hu, X Zeng, W Fan, T Yang… - ACS Applied Energy …, 2021 - ACS Publications
Enhancing the flame retardancy of electrolytes and the quality of interface films is of great significance to improve the safety performance of lithium-ion batteries (LIBs). In this work, the …
Number of citations: 15 pubs.acs.org
P Odello - 1993 - etheses.dur.ac.uk
The work described in this thesis is concerned with three areas which are the generation of stable carbocations from saturated model compounds related to poly- vinylidenefluoride, the …
Number of citations: 4 etheses.dur.ac.uk
L Kapička, D Dastych, V Richterová… - Magnetic …, 2005 - Wiley Online Library
The higher order high‐resolution 31 P and 19 F NMR spectra of hexafluorocyclotriphosphazene (F 2 PN) 3 were measured at 183 K and interpreted using subspectral analysis and …
S Beşli, SJ Coles, DB Davies, RJ Eaton, A Kılıç… - Polyhedron, 2006 - Elsevier
Reaction of hexachlorocyclotriphosphazene, N 3 P 3 Cl 6 (1), in two stoichiometries (1:1.2 and 1:3) with the sodium derivative of the fluorinated diol, 2,2,3,3-tetrafluorobutane-1,4-diol (2)…
Number of citations: 44 www.sciencedirect.com
K Ramachandran, CW Allen - Journal of the American Chemical …, 1982 - ACS Publications
Conclusions The mode of coordinationto copper (II) of histidine residues has been investigated in a series of Schiff base chelates derived from pyridoxal, salicylaldehyde, and pyruvic …
Number of citations: 30 pubs.acs.org
JG DuPont, CW Allen - Inorganic Chemistry, 1978 - ACS Publications
The interactions of propenyllithium reagents with hexafluorocyclotriphosphazene (P3N3F6) hve been investigated. The reaction of either 1-propenyl-or 2-propenyllithium with P3N3F6 …
Number of citations: 38 pubs.acs.org
AS Freund, M Calichman… - Zeitschrift für anorganische …, 2004 - Wiley Online Library
The reaction of N 3 P 3 F 6 (2) with NaOPh led to the phenoxyfluorocyclotriphosphazenes N 3 P 3 (OPh) n F 6‐n (n = 1(3), 2(4), 3(5)). Structures were assigned using 31 P decoupled 19 …
Number of citations: 17 onlinelibrary.wiley.com
K Keshav, N Singh, AJ Elias - Inorganic chemistry, 2010 - ACS Publications
The reactions of lithiated ethynylferrocene, FcCCLi (Fc = ferrocenyl), with fluoro- and chlorocyclotriphosphazenes, N 3 P 3 X 6 (X = F, Cl), resulted in the formation of stable mono-FcC…
Number of citations: 45 pubs.acs.org
A Vij, SJ Geib, RL Kirchmeier, JM Shreeve - Inorganic Chemistry, 1996 - ACS Publications
… The reactions of hexafluorocyclotriphosphazene with a variety of trimethylsilyl ethers/thioethers/dithioethers have been carried out in the presence of CsF under mild conditions. This …
Number of citations: 35 pubs.acs.org

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